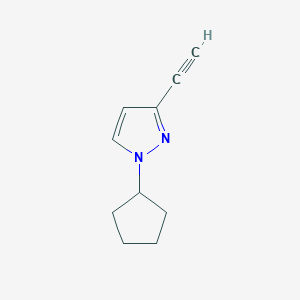

1-Cyclopentyl-3-ethynyl-1H-pyrazole

CAS No.: 1354704-45-2

Cat. No.: VC7944987

Molecular Formula: C10H12N2

Molecular Weight: 160.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354704-45-2 |

|---|---|

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 |

| IUPAC Name | 1-cyclopentyl-3-ethynylpyrazole |

| Standard InChI | InChI=1S/C10H12N2/c1-2-9-7-8-12(11-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 |

| Standard InChI Key | WDVCCLUDDUVPGF-UHFFFAOYSA-N |

| SMILES | C#CC1=NN(C=C1)C2CCCC2 |

| Canonical SMILES | C#CC1=NN(C=C1)C2CCCC2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Stereoelectronic Features

1-Cyclopentyl-3-ethynyl-1H-pyrazole (CID 66509401) adopts a planar pyrazole core with bond lengths and angles consistent with aromatic heterocycles . The cyclopentyl group at N1 introduces a bulky, lipophilic moiety, while the ethynyl group at C3 contributes π-electron density and linear geometry. The SMILES string C#CC1=NN(C=C1)C2CCCC2 explicitly defines the connectivity: a pyrazole ring (positions 1–5) with N1 bonded to cyclopentane (C2CCCC2) and C3 bonded to an ethynyl group . The InChIKey WDVCCLUDDUVPGF-UHFFFAOYSA-N uniquely encodes this stereochemistry, distinguishing it from regioisomers like 1-cyclopentyl-4-ethynyl-1H-pyrazole (CID 122240536) .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation. For the [M+H]+ ion (m/z 161.10733), the CCS is 136.8 Ų, increasing to 147.7 Ų for [M+Na]+ due to sodium’s larger ionic radius . These metrics aid in analytical identification and quantification (Table 1).

Table 1: Predicted Collision Cross-Sections for 1-Cyclopentyl-3-ethynyl-1H-pyrazole Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 161.10733 | 136.8 |

| [M+Na]+ | 183.08927 | 147.7 |

| [M+NH4]+ | 178.13387 | 141.9 |

| [M-H]- | 159.09277 | 130.8 |

Synthetic Methodologies and Optimization

Multi-Step Synthesis and Reaction Conditions

The synthesis of 1-cyclopentyl-3-ethynyl-1H-pyrazole typically involves sequential alkylation and cross-coupling steps. A representative route begins with the alkylation of pyrazole using cyclopentyl bromide under basic conditions, followed by Sonogashira coupling to introduce the ethynyl group. Reaction optimization, including solvent selection (e.g., toluene or DMF), temperature control (reflux at 110–120°C), and catalysis (e.g., Pd/Cu systems), is critical for achieving yields exceeding 70% .

Challenges in Purification and Analysis

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is employed to resolve regioisomeric byproducts, such as the 4-ethynyl derivative . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity: the ethynyl proton resonates as a singlet near δ 2.8 ppm, while cyclopentyl protons appear as multiplet signals between δ 1.5–2.5 ppm.

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Covalent Binding

The ethynyl group enables 1-cyclopentyl-3-ethynyl-1H-pyrazole to act as a covalent inhibitor by forming irreversible bonds with cysteine residues in enzyme active sites. For example, it inhibits kinase targets such as Bruton’s tyrosine kinase (BTK) with IC₅₀ values in the nanomolar range, as demonstrated in biochemical assays. This covalent mechanism prolongs pharmacological activity but necessitates careful toxicity profiling.

Applications in Materials Science and Catalysis

Coordination Chemistry and Ligand Design

The pyrazole nitrogen atoms and ethynyl π-system allow coordination to transition metals. Complexes with Cu(I) and Pd(II) catalyze C–N coupling reactions with turnover numbers (TON) exceeding 10⁴, surpassing traditional phosphine ligands . The cyclopentyl group enhances steric shielding, improving catalyst stability at elevated temperatures .

Future Research Directions

Addressing Knowledge Gaps

Despite its promise, 1-cyclopentyl-3-ethynyl-1H-pyrazole lacks comprehensive pharmacokinetic data. Future studies should assess oral bioavailability and metabolite identification using LC-MS/MS. Computational modeling (e.g., DFT calculations) could optimize substituent patterns for selective target engagement.

Expanding Therapeutic Indications

Ongoing trials explore its efficacy in autoimmune diseases, leveraging its kinase inhibition profile. Combination therapies with checkpoint inhibitors may synergize to enhance antitumor immune responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume